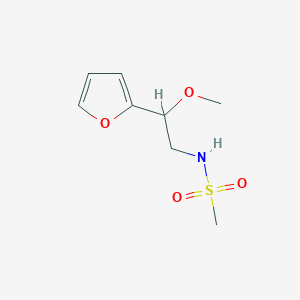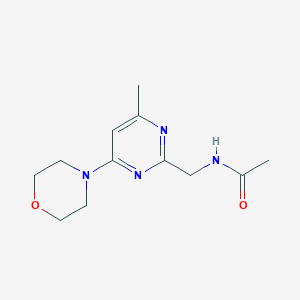
2-chloro-6-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical intermediate used in various organic syntheses . It is a complex organic molecule with multiple functional groups, including a chloro, fluoro, and amide group .
Synthesis Analysis
The synthesis of this compound could involve the catalytic protodeboronation of pinacol boronic esters, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . Another synthetic route involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, EI-MS data shows a m/z of 404.18 (M + H)+ . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involving this compound could include protodeboronation of alkyl boronic esters . This reaction is not well developed and utilizes a radical approach . The reaction sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 198–199 °C . Its IR (KBr) ν max /cm −1 is 3594, 3042, 2913, 1687, 1412, 1036, 654 .Aplicaciones Científicas De Investigación
Antipathogenic Activity
- A study by Limban, Marutescu, and Chifiriuc (2011) explored the synthesis of acylthioureas, including derivatives similar to the compound . These derivatives demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm-forming abilities. This suggests potential use in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Pharmacokinetics and Metabolism
- Research by Teffera et al. (2013) on novel Anaplastic Lymphoma Kinase (ALK) inhibitors, structurally related to the compound, highlighted the impact of hydrolysis-mediated clearance on their pharmacokinetics. This study provides insights into the metabolism and systemic clearance of compounds in this class, which is crucial for their development as therapeutic agents (Teffera et al., 2013).
Luminescent Properties and Photo-Induced Electron Transfer
- Gan, Chen, Chang, and Tian (2003) conducted research on naphthalimides with piperazine substituent, which are structurally related to the compound. They investigated the luminescent properties and photo-induced electron transfer, highlighting the potential for applications in optical materials and sensors (Gan et al., 2003).
Reactivity and Interaction with Other Compounds
- Guanti, Thea, and Leandri (1975) studied the reactivity of 2-fluoro-5-nitrothiophene with compounds like piperidine, providing insights into the chemical behavior and potential reactivity of structurally similar compounds. This information is useful for synthesizing new derivatives with desired properties (Guanti et al., 1975).
Molecular Interactions and Potential Therapeutic Applications
- Shim, Welsh, Cartier, Edwards, and Howlett (2002) explored the molecular interaction of a compound with a piperidine structure in the context of cannabinoid receptors. This research provides valuable information for the development of therapeutics targeting similar pathways (Shim et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2OS/c18-14-2-1-3-15(19)16(14)17(22)20-10-12-4-7-21(8-5-12)13-6-9-23-11-13/h1-3,12-13H,4-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKMXLDGEXVPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820478.png)
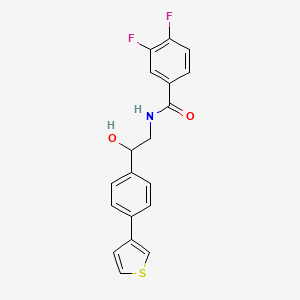
![1-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2820482.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820483.png)
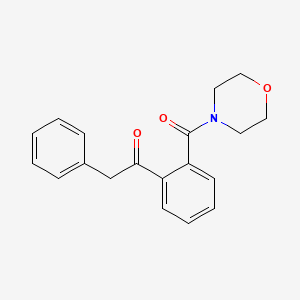
![3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2820486.png)
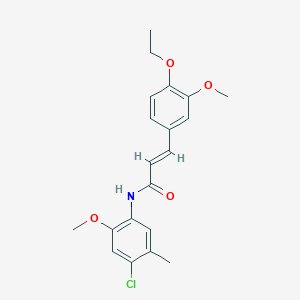
![Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2820491.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)
![N-(2,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2820493.png)

